Apiosylskimmin

Description

Contextualization within Natural Product Chemistry

Apiosylskimmin is classified as a coumarin (B35378) glycoside, a specific type of natural product. Natural products are chemical compounds produced by living organisms. The study of these compounds, known as natural product chemistry, is a vital field of research that has led to the discovery of numerous substances with significant applications.

This compound has been isolated from several plant species, including Angelica gigas biocat.combiocrick.comcymitquimica.comtargetmol.com, Peucedanum praeruptorum biocrick.comchemfaces.com, and Adina cordifolia ambeed.com. It is also found in Gmelina arborea ijapr.inajpsonline.com and has been identified as a major constituent in extracts of Hydrangea paniculata nih.gov. As a natural product, this compound is of interest to chemists and pharmacologists for its potential biological activities and as a reference standard for analytical purposes. axios-research.com

Significance of Coumarin Glycosides in Academic Research

Coumarin glycosides, the class of compounds to which this compound belongs, are a subject of extensive academic research due to their diverse and significant biological activities. wisdomlib.org These compounds consist of a coumarin core structure linked to a sugar molecule. This combination often results in unique pharmacological properties.

Coumarins and their glycoside derivatives have been investigated for a wide range of potential therapeutic applications, including:

Anticoagulant properties wisdomlib.orgrsc.orgnih.gov

Anti-inflammatory effects rsc.orgnih.govmdpi.com

Antioxidant activity nih.govmdpi.com

Antiviral and antimicrobial activities rsc.orgnih.govmdpi.com

Anticancer and cytotoxic potential rsc.orgmdpi.com

Antidiabetic effects nih.govresearchgate.net

The broad spectrum of biological activities exhibited by coumarin glycosides underscores their importance in medicinal chemistry and drug discovery. wisdomlib.orgrsc.orgnih.gov Their presence in various medicinal plants highlights their potential as a source for new therapeutic agents. researchgate.net

Historical Perspective on this compound Investigation

The investigation of this compound is part of the broader history of the study of coumarins from medicinal plants. Research into the chemical constituents of plants like Angelica gigas and Peucedanum praeruptorum led to the isolation and characterization of this compound. biocrick.comchemfaces.com

Detailed Research Findings

The chemical properties of this compound have been well-characterized.

| Property | Value | Source |

| CAS Number | 103529-94-8 | biocat.combiocrick.comaxios-research.com |

| Molecular Formula | C₂₀H₂₄O₁₂ | biocat.combiocrick.comaxios-research.com |

| Molecular Weight | 456.4 g/mol | biocat.comnih.gov |

A 2011 study on coumarin derivatives from Angelica gigas evaluated this compound for its in vitro antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum. biocrick.comchemfaces.com While other isolated coumarins, marmesinin and magnolioside, showed notable growth inhibitory activity, this compound did not exhibit significant antiplasmodial effects under the tested conditions. biocrick.comchemfaces.com The study also assessed the cytotoxic potential of the isolated compounds on SK-OV-3 cancer cell lines, and none of the compounds, including this compound, showed significant cytotoxicity. biocrick.comchemfaces.com

Structure

2D Structure

3D Structure

Properties

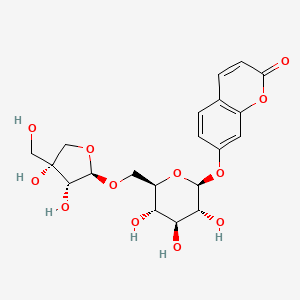

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBJYHKMRWZNA-ZITSYKRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution Studies of Apiosylskimmin

Plant Source Identification and Characterization

Hydrangea paniculata as a Source of Apiosylskimmin

Studies have confirmed the presence of this compound in Hydrangea paniculata. It is recognized as a significant coumarin (B35378) glycoside within this plant species. hilarispublisher.comnih.gov Research focused on the chemical constituents of H. paniculata has successfully isolated this compound from the dried branches of the plant. nih.govbiocrick.comresearchgate.net In these studies, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were employed to determine its structure. nih.govbiocrick.com Notably, this compound is considered one of the major coumarin glycosides in water and 20% ethanol (B145695) extracts of H. paniculata, alongside skimmin (B192402). nih.gov

Pleiospermium alatum as a Source of this compound

This compound has been identified as a rare coumarin glycoside in Pleiospermium alatum. scispace.comarizona.eduresearchgate.netresearchgate.net Its isolation has been reported from the stem bark and root bark of this species. scispace.comresearchgate.net

Apios americana as a Source of this compound

Apios americana, commonly known as the common groundnut, is a perennial herb with edible tubers. missouriplants.comunc.eduusf.edu While research on the secondary metabolites of Apios americana has been somewhat limited, studies on its tubers have led to the isolation of various compounds, including isoflavone (B191592) glucosides and a new coumaronochromone. nih.gov However, based on the currently available search results, there is no direct evidence to confirm the presence of this compound in Apios americana. Further phytochemical investigations are needed to determine if this compound is a constituent of this plant.

This compound in Ferulopsis hystrix

The perennial plant Ferulopsis hystrix, a member of the Apiaceae family, has been identified as a source of this compound. mdpi.comresearchgate.net Specifically, this coumarin has been found in the roots of the plant. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been utilized to identify and characterize the phenolic compounds in F. hystrix root extracts, confirming the presence of 6′′-apiosylskimmin. mdpi.comresearchgate.net This was the first time this compound was reported in this species. mdpi.com

This compound in Phlojodicarpus Species (P. villosus, P. sibiricus)

This compound has been reported in both Phlojodicarpus villosus and Phlojodicarpus sibiricus. nih.govmdpi.complantaedb.comnih.gov In P. villosus, 6′-apiosylskimmin is a predominant coumarin. mdpi.com Studies utilizing high-performance liquid chromatography and mass spectrometry on the root extracts of both species have identified this compound. mdpi.comresearchgate.net The compound has been described as umbelliferone-O-pentosyl-O-hexoside in these analyses. mdpi.comnih.govresearchgate.net this compound has been previously described in P. sibiricus. mdpi.comnih.gov

This compound in Angelica gigas Nakai

The roots of Angelica gigas Nakai have been found to contain this compound. nih.govresearchgate.net The compound was isolated from an n-butanol-soluble fraction of the dried roots through neuroprotective activity-guided fractionation. nih.gov Further studies on the butanol-soluble fraction of the dried root of A. gigas also led to the isolation of this compound, among other coumarins. nih.govresearchgate.net

Data on this compound Occurrence

| Plant Species | Plant Part | Method of Identification | Reference(s) |

| Hydrangea paniculata | Dried Branches | NMR, MS | nih.govbiocrick.comresearchgate.net |

| Pleiospermium alatum | Stem Bark, Root Bark | Not Specified | scispace.comresearchgate.net |

| Apios americana | Tubers | Not Found | nih.gov |

| Ferulopsis hystrix | Roots | HPLC-MS | mdpi.comresearchgate.netresearchgate.net |

| Phlojodicarpus villosus | Roots | HPLC-MS | mdpi.comresearchgate.net |

| Phlojodicarpus sibiricus | Roots | HPLC-MS | mdpi.comnih.gov |

| Angelica gigas Nakai | Roots | Not Specified | nih.govresearchgate.netnih.govresearchgate.net |

This compound in Kitagawia praeruptora

Kitagawia praeruptora (Dunn) Pimenov, a plant utilized in traditional Chinese medicine, is a notable source of this compound. researchgate.net Studies have confirmed the presence of this compound within the plant. researchgate.netplantaedb.com Research indicates that over 70 coumarin compounds, including simple coumarins, pyranocoumarins, and furanocoumarins, have been isolated from this plant. researchgate.net

Presence of this compound in Other Botanical Sources (e.g., Citrus paradisi, Diplomorpha canescens)

This compound has been identified in a range of other botanical sources, highlighting its distribution across different plant families.

In a study on the physiochemical changes in grapefruit (Citrus paradisi), this compound was identified in trace amounts in the peel. oup.comresearchgate.net This research involved the analysis of various metabolites in both the peel and juice sac of the fruit. oup.comresearchgate.net

The compound has also been isolated from Diplomorpha canescens and Diplomorpha sikokiana. colab.wsresearchgate.net In D. sikokiana, this compound was one of several compounds, including diarylpentanoids, biflavonoids, and other lignans, isolated from its roots. researchgate.net

Further research has documented the presence of this compound in Pleiospermium alatum and Gmelina arborea. colab.wsarizona.eduscispace.comnih.gov In Pleiospermium alatum, it is described as a rare coumarin glycoside. arizona.eduscispace.com Additionally, it has been reported in Phlojodicarpus villosus. nih.gov

The following table summarizes the botanical sources of this compound mentioned in this article.

Table 1: Botanical Sources of this compound| Botanical Name | Plant Part | Reference(s) |

|---|---|---|

| Kitagawia praeruptora | Not Specified | researchgate.netplantaedb.com |

| Citrus paradisi | Peel | oup.comresearchgate.net |

| Diplomorpha canescens | Not Specified | colab.ws |

| Diplomorpha sikokiana | Roots | researchgate.net |

| Pleiospermium alatum | Not Specified | arizona.eduscispace.comnih.gov |

| Gmelina arborea | Root | colab.ws |

| Phlojodicarpus villosus | Not Specified | nih.gov |

| Hydrangea paniculata | Not Specified | researchgate.netuclan.ac.uk |

Ecological and Biosynthetic Relevance in Plant Systems

This compound is a secondary metabolite that originates from the phenylpropanoid pathway. nih.gov The biosynthesis and accumulation of such secondary metabolites in plants are intricate processes influenced by both internal and external factors. The distribution of these compounds within a plant can be indicative of their ecological function. researchgate.net For instance, secondary metabolites are often produced by plant cells to defend against attacks from bacteria, fungi, viruses, and animals. uclan.ac.uk

The study of plant-associated fungi has also shed light on the broader biosynthetic potential within ecosystems. Research has shown that altering culture conditions can affect the production of metabolites by these fungi, suggesting a dynamic interplay between plants and their microbial inhabitants in the synthesis of natural products. arizona.edu

Geographical and Environmental Influences on this compound Accumulation

The accumulation of secondary metabolites like this compound is not static and can be significantly influenced by geographical and environmental conditions. nih.gov Factors such as altitude, light exposure, and temperature can directly impact the physiological and biochemical processes within a plant, thereby affecting the concentration of its chemical constituents. researchgate.net

For example, studies on Kitagawia praeruptora have suggested that growing the plant at high altitudes (900-1200 m) and with a 60% shading degree could be suitable for increasing the content of its effective ingredients. researchgate.net This indicates that specific environmental manipulations can be used to enhance the production of desired compounds. Similarly, research on grapefruit has shown that practices like fruit bagging, which alters the light environment of the developing fruit, can influence the profile of various phytochemicals, although the impact on coumarins like this compound was found to be minimal in one study. oup.comresearchgate.net

Biosynthetic Pathways and Precursors of Apiosylskimmin

General Coumarin (B35378) Biosynthesis Pathways in Plants

Coumarins are a class of secondary metabolites synthesized in plants through the phenylpropanoid pathway. This fundamental pathway begins with the amino acid phenylalanine. A key intermediate in the formation of many coumarins is umbelliferone (B1683723). The biosynthesis of umbelliferone serves as a critical branching point, leading to the creation of a diverse array of coumarin derivatives, including the precursors to apiosylskimmin. The formation of both linear and angular furocoumarins, for instance, originates from umbelliferone, highlighting its central role in coumarin biochemistry. nih.gov

Enzymatic Steps in Glycosylation of Coumarin Aglycones

Once the basic coumarin structure, or aglycone, is formed, it undergoes glycosylation. This process involves the attachment of sugar moieties to the aglycone, catalyzed by specific enzymes called glycosyltransferases. In the case of this compound, the aglycone is umbelliferone (7-hydroxycoumarin). This umbelliferone molecule is first glycosylated with a glucose molecule to form skimmin (B192402). Subsequently, an apiose sugar is attached to the glucose moiety of skimmin, a reaction catalyzed by a specific UDP-apiose-dependent glycosyltransferase. This final step yields this compound.

Specific Pathway Investigations Leading to this compound Formation

This compound has been isolated from several plant species, including those from the Rutaceae family, such as Pleiospermium alatum. scispace.comresearchgate.net Studies on plants like Hydrangea paniculata have also identified this compound as a major coumarin glycoside. researchgate.netresearchgate.net Research on the metabolism of compounds from Hydrangea paniculata has shown that while this compound is a significant constituent, it can be metabolized by gut microbiota into 7-hydroxycoumarin (umbelliferone). nih.gov This metabolic transformation underscores the biosynthetic link between umbelliferone, skimmin, and this compound.

Precursors and Metabolic Intermediates in this compound Biosynthesis

The biosynthesis of this compound involves a clear progression of precursor molecules and intermediates. The foundational precursor is the amino acid phenylalanine, which enters the phenylpropanoid pathway.

Key Precursors and Intermediates:

| Precursor/Intermediate | Role in Biosynthesis |

| Phenylalanine | The initial building block for the phenylpropanoid pathway. |

| Cinnamic Acid | Formed from phenylalanine and a key intermediate in the pathway. |

| p-Coumaric Acid | A hydroxylated derivative of cinnamic acid. |

| Umbelliferone (7-hydroxycoumarin) | The core aglycone of this compound. |

| Skimmin (Umbelliferone-7-O-β-D-glucoside) | The direct precursor to this compound, formed by the glucosylation of umbelliferone. |

| UDP-Apiose | The activated sugar donor for the final glycosylation step. |

The conversion of skimmin to this compound through the addition of an apiose unit represents the terminal step in this specific biosynthetic branch.

Molecular and Cellular Mechanisms of Apiosylskimmin Bioactivity

Investigation of Anti-inflammatory Pathways

Apiosylskimmin has demonstrated the ability to modulate various inflammatory pathways at the molecular level. These mechanisms involve the regulation of key inflammatory complexes, enzymes, cytokines, and signaling cascades.

Modulation of Inflammasome Activation (e.g., NLRP3 inflammasome)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines. nih.govnih.gov Studies on skimmin (B192402), a closely related coumarin (B35378), suggest that it can inhibit NLRP3 inflammasome-mediated pyroptosis, a form of programmed cell death. researchgate.netresearchgate.net This inhibition is a key mechanism in its protective effects against conditions like diabetic cardiomyopathy. researchgate.netresearchgate.net While direct studies on this compound's effect on the NLRP3 inflammasome are still emerging, the activity of its structural analogs points towards a similar regulatory role. The activation of the NLRP3 inflammasome is a critical step in the inflammatory process, leading to the secretion of potent pro-inflammatory cytokines. nih.gov

Interaction with Pro-inflammatory Enzymes (e.g., COX-2) and Cytokines (e.g., IL-1β, IL-18)

This compound and related coumarins have been shown to influence the expression and activity of pro-inflammatory enzymes and cytokines.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. uclan.ac.uknih.gov Research on various coumarins has demonstrated their potential to inhibit COX-2 activity. uclan.ac.uk While direct evidence for this compound is building, the general anti-inflammatory properties of coumarins suggest a likely interaction with the COX-2 pathway. uclan.ac.uk Studies on the related cytokines IL-1β and IL-18 show that while both can be induced, their signaling pathways can differ, with IL-1β strongly inducing COX-2 and IL-18 showing a weaker effect in certain cell types. nih.govcapes.gov.br

Interleukin-1β (IL-1β) and Interleukin-18 (IL-18): These are pro-inflammatory cytokines that are matured and released upon inflammasome activation. researchgate.netresearchgate.net Extracts containing this compound have been found to suppress the production of IL-1β. frontiersin.orgnih.gov The maturation of both IL-1β and IL-18 is a downstream effect of inflammasome activation. researchgate.netresearchgate.net

| Target Molecule | Effect of this compound/Related Coumarins | Implication in Inflammation |

| NLRP3 Inflammasome | Potential inhibition of activation (inferred from skimmin studies) researchgate.netresearchgate.net | Reduces maturation and release of pro-inflammatory cytokines. nih.gov |

| COX-2 | Potential inhibition of activity (general coumarin activity) uclan.ac.uk | Decreases production of inflammatory prostaglandins. uclan.ac.uknih.gov |

| IL-1β | Suppression of production frontiersin.orgnih.gov | Reduces a key mediator of acute inflammation. |

| IL-18 | Potential modulation (downstream of inflammasome) researchgate.netresearchgate.net | Influences T-cell and NK-cell responses. nih.gov |

Effects on Cellular Signaling Cascades (e.g., NF-κB, AKT-mTOR, STAT pathways)

This compound's anti-inflammatory effects are also mediated through its influence on critical intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation. frontiersin.org Extracts of Hydrangea paniculata, rich in this compound, have been shown to inhibit the activation of the NF-κB signaling pathway in macrophages and tubular cells. frontiersin.org This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of various pro-inflammatory genes. frontiersin.org The metabolite of this compound, 7-hydroxycoumarin (7-HC), also demonstrates anti-inflammatory effects through the inactivation of NF-κB signaling. nih.gov

AKT-mTOR Pathway: The PI3K-AKT-mTOR pathway is involved in cellular growth, proliferation, and survival, and its dysregulation can contribute to inflammatory conditions. researchgate.net Research indicates that skimmin and its metabolite 7-HC can block the PI3K-AKT signaling pathway, which may contribute to their anti-inflammatory and immunomodulatory effects. researchgate.net

Signal Transducer and Activator of Transcription (STAT) Pathways: The JAK-STAT pathway is another crucial signaling cascade involved in cytokine-mediated inflammation. nih.govjivaresearch.org Studies have shown that extracts containing this compound can reduce the phosphorylation of STAT1 and STAT3 in response to inflammatory stimuli like LPS. frontiersin.orgnih.gov

Exploration of Antioxidant Mechanisms

In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity, protecting cells from damage caused by oxidative stress.

Role in Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to cellular damage. amazonaws.commdpi.com this compound, as part of coumarin-rich extracts, has demonstrated the ability to reduce oxidative stress. frontiersin.orgmdpi.com This is achieved by decreasing the levels of lipid peroxidation products like malondialdehyde (MDA) and increasing the levels of endogenous antioxidants. mdpi.commdpi.com

Activation of Antioxidant Defense Systems (e.g., Nrf2 signaling pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the cellular antioxidant response. researchgate.net

| Antioxidant Mechanism | Effect of this compound/Related Coumarins | Cellular Outcome |

| ROS Modulation | Reduction of ROS levels and lipid peroxidation frontiersin.orgmdpi.com | Protection against oxidative damage to lipids, proteins, and DNA. amazonaws.commdpi.com |

| Nrf2 Signaling | Potential activation of the Nrf2 pathway researchgate.net | Enhanced expression of antioxidant enzymes and cytoprotective genes. researchgate.net |

Metal Ion Chelation Mechanisms

While direct studies on the metal ion chelation mechanisms of this compound are not extensively detailed in the reviewed literature, the behavior of its core structure, coumarin, and its metabolites provides insight into its potential capabilities. Coumarins, as a class of compounds, are recognized for their ability to interact with metal ions. researchgate.net For instance, umbelliferone (B1683723), a metabolite of this compound, has demonstrated a strong chelating effect on ferrous ions (Fe2+). researchgate.net This is significant because metal ions, particularly transition metals like iron, can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals that contribute to oxidative stress and cellular damage.

Anti-apoptotic Mechanisms and Interactions

This compound has been identified as a significant inhibitor of apoptosis, the process of programmed cell death. Its mechanisms of action primarily revolve around the modulation of key enzymatic players in the apoptotic cascade, particularly caspases.

Caspase-7 Inhibition and its Implications

Research has highlighted the inhibitory effect of this compound on caspase-7, a critical executioner caspase in the apoptotic pathway. hilarispublisher.com The activation of caspase-7 is a crucial step in the dismantling of the cell during apoptosis. Molecular docking studies have been employed to analyze the binding of coumarin derivatives, including this compound, to the active site of human caspase-7. hilarispublisher.com This inhibition of caspase-7 is a key mechanism underlying the anti-apoptotic effects of this compound and has significant therapeutic implications for conditions characterized by excessive cell death, such as neurodegenerative diseases and certain types of tissue injury. hilarispublisher.com

Inhibition of Cisplatin-Induced Apoptosis

This compound has demonstrated a protective role against apoptosis induced by the chemotherapeutic agent cisplatin. hilarispublisher.com Cisplatin is known to cause significant side effects, including acute kidney injury, largely through the induction of apoptosis in renal tubular cells. hilarispublisher.comfrontiersin.org The caspase family of proteins, including caspase-3 and -7, are widely implicated in cisplatin-induced tubular cell apoptosis. hilarispublisher.com Studies have shown that this compound, along with its related compound skimmin, can inhibit cisplatin-induced apoptosis, thereby reducing acute kidney damage. hilarispublisher.com This protective effect is linked to the inhibition of caspase activation. frontiersin.org

Antiplasmodial Activity: Molecular Basis against Plasmodium falciparum

This compound has been investigated for its potential as an antiplasmodial agent against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In a study evaluating various coumarin derivatives from the dried roots of Angelica gigas Nakai, this compound was isolated and tested for its in vitro antiplasmodial activity. scispace.comnih.gov While other coumarins from the same source, such as marmesinin and magnolioside, showed notable growth inhibitory activity against chloroquine-sensitive strains of P. falciparum, the specific IC50 value for this compound was not highlighted as being particularly potent in this study. scispace.comnih.govresearchgate.net However, the research did establish that the butanol-soluble fraction containing these coumarins exhibited significant protective effects. scispace.comnih.gov The general mechanism for the antiplasmodial action of some coumarins involves the inhibition of DNA synthesis in the parasite, which prevents replication and leads to cell death. researchgate.net

It is important to note that in this particular study, the tested coumarins, including this compound, showed no significant cytotoxicity toward the SK-OV-3 human ovarian cancer cell line, suggesting a degree of selectivity for the parasite over human cells. scispace.comnih.govresearchgate.net

Neuroprotective Mechanisms against Excitotoxicity (e.g., glutamate-induced toxicity)

While direct studies focusing specifically on this compound's neuroprotective mechanisms against excitotoxicity are limited, the broader class of coumarins, to which it belongs, has shown promise in this area. researchgate.netnih.gov Excitotoxicity is a pathological process in which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). This process is implicated in various neurodegenerative disorders. researchgate.net

Research on other coumarins, such as auraptene, has demonstrated neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in cortical cell cultures. researchgate.net The proposed mechanisms for the neuroprotective actions of coumarins often involve their antioxidant and anti-inflammatory properties. nih.govresearchgate.net By scavenging free radicals and reducing inflammation, these compounds can mitigate the downstream damaging effects of excessive glutamate receptor activation. Given that this compound possesses a coumarin core, it is hypothesized to share these neuroprotective capabilities, although further specific research is needed to confirm its efficacy and mechanism against excitotoxicity.

Other Reported Biological Activities and their Underlying Mechanisms (e.g., impact on metabolic enzymes)

This compound is a major constituent of extracts from Hydrangea paniculata, which have been studied for their effects on metabolic processes. frontiersin.orgnih.gov Pharmacokinetic studies have revealed that after oral administration, this compound can be metabolized. nih.gov It is hypothesized that this compound is first metabolized into skimmin, which is then further converted into 7-hydroxycoumarin (umbelliferone) by the gut microbiota. nih.gov This biotransformation is significant as these metabolites, particularly umbelliferone, are known to possess strong antioxidant bioactivities. frontiersin.org

Structural Elucidation and Advanced Analytical Methodologies for Apiosylskimmin

Advanced Spectroscopic Techniques in Structural Characterization

Spectroscopic methods form the cornerstone of structural elucidation, providing direct insight into the molecular framework of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like Apiosylskimmin. wikipedia.org This technique provides detailed information regarding the number, type, connectivity, and chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). sdsu.edu

The process of elucidating this compound's structure involves a series of NMR experiments:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment through chemical shifts (δ). The integration of the signals corresponds to the relative number of protons for each signal. The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary).

2D NMR Correlation Spectroscopy: To assemble the molecular puzzle, two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. columbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comcore.ac.uk It allows for the mapping of proton-proton spin systems within the individual sugar moieties (apiose and glucose) and the coumarin (B35378) core of this compound.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). slideshare.net This is essential for assigning the carbon signals in the ¹³C spectrum based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. slideshare.netnih.gov HMBC is critical for connecting the individual structural fragments of this compound. For instance, it can establish the connection between the anomeric proton of the glucose unit and the C7 carbon of the umbelliferone (B1683723) (7-hydroxycoumarin) core, as well as the linkage between the apiose and glucose sugar units.

Through the combined interpretation of these NMR spectra, the complete planar structure of this compound, including the specific attachment points of the sugar moieties, can be definitively determined. hmdb.ca

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. uobasrah.edu.iq High-resolution mass spectrometers, such as Orbitrap MS and QTOF (Quadrupole Time-of-Flight), provide highly accurate mass measurements, which are critical for confirming the molecular formula of this compound (C₂₀H₂₄O₁₂). youtube.comresearchgate.net

In studies involving this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion. In an MS/MS experiment, the precursor ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation typically involves the cleavage of the glycosidic bonds, resulting in the loss of the apiose and glucose sugar units.

One study utilizing Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap MS) detected this compound in positive ion mode at a mass-to-charge ratio (m/z) of 457.1331. researchgate.net Another analysis using an ESI-QFT (Q Exactive HF) instrument identified the [M+H]⁺ precursor ion at m/z 457.1340. columbia.edu The subsequent MS² fragmentation of this ion yielded a prominent product ion at m/z 163.038, corresponding to the protonated 7-hydroxycoumarin (umbelliferone) aglycone, confirming the core structure of the molecule. columbia.edu

Table 1: Mass Spectrometric Data for this compound

| Parameter | Observed Value | Instrument Type | Ionization Mode | Reference |

|---|---|---|---|---|

| Precursor Ion [M+H]⁺ | 457.1331 | LC-Orbitrap MS | Positive | researchgate.net |

| Precursor Ion [M+H]⁺ | 457.1340 | ESI-QFT | Positive | columbia.edu |

| Major Fragment Ion | 163.038 | ESI-QFT | Positive | columbia.edu |

In natural product research, compounds like this compound are typically found within complex biological matrices, such as plant extracts or biological fluids. The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is an essential technique for the separation, detection, and identification of individual components within these mixtures.

LC-MS methods provide high sensitivity and selectivity, allowing for the reliable analysis of target compounds even at low concentrations. hmdb.ca In a typical LC-MS workflow, the complex mixture is first injected into an HPLC (High-Performance Liquid Chromatography) or UHPLC (Ultra-High-Performance Liquid Chromatography) system. The components of the mixture are separated based on their physicochemical properties as they pass through a chromatographic column. The separated components then elute from the column and are introduced directly into the ion source of the mass spectrometer for detection and identification.

For example, a sensitive and reliable LC-Orbitrap MS method was developed for the simultaneous determination of this compound, its precursor skimmin (B192402), and its metabolites in rat plasma. researchgate.net This method utilized a Zobax SB C₁₈ column for chromatographic separation with a gradient mobile phase of water and acetonitrile containing formic acid. researchgate.net This approach demonstrates the power of LC-MS to isolate and quantify this compound from a highly complex biological sample, which is crucial for pharmacokinetic studies. researchgate.net

Computational Approaches in Structural Confirmation

Alongside experimental techniques, computational methods play a significant role in confirming proposed structures and exploring their biological interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein, such as an enzyme). This method is instrumental in understanding potential mechanisms of action and predicting the binding affinity between the ligand and the target.

Caspase-7, an enzyme implicated in apoptosis (programmed cell death), has been identified as a potential target for coumarins. Molecular docking studies have been performed to investigate the interaction between this compound and human caspase-7. In one such study, this compound was docked into the active site of caspase-7 (PDB entry: 4FDL) to analyze its binding affinity and interaction patterns. The results of these simulations revealed that this compound exhibits a high binding affinity for the enzyme, suggesting a potential inhibitory role. The stability of the ligand-protein complex is typically mediated by various non-covalent interactions, such as hydrogen bonds and pi-stacking interactions, which are identified and analyzed in the docking simulation.

Table 2: Molecular Docking Parameters for this compound with Caspase-7

| Parameter | Description | Software/Method | Reference |

|---|---|---|---|

| Target Protein | Human Caspase-7 | Molecular Docking | |

| Ligand | This compound | Molecular Docking | |

| Finding | Exhibited the highest binding affinity among standard ligands tested. | AutoDockVina, Gold |

In silico tools, which encompass a range of computer-based modeling and simulation methods, are increasingly used to support and accelerate the process of structural elucidation. youtube.com Predicting compound activity or properties based on chemical structure is a key application of these tools.

For spectral interpretation, computational methods can predict NMR and MS spectra for a proposed structure. These predicted spectra can then be compared with the experimental data. A close match between the predicted and experimental spectra provides strong corroborating evidence for the correctness of the proposed structure. This is particularly useful for distinguishing between several possible isomers that might have very similar experimental data.

Furthermore, quantitative structure-activity relationship (QSAR) models and other machine learning algorithms can be employed to predict the biological activity of a compound based solely on its molecular structure. By training these models on datasets of compounds with known activities, researchers can virtually screen new or uncharacterized molecules like this compound for potential biological effects. While not a direct method for structural elucidation, these predictive models add another layer of confidence by correlating the confirmed structure with a predicted biological function, thereby guiding further experimental investigation.

Method Development for Quantitative Analysis of this compound in Biological Matrices (excluding human clinical)

The quantitative analysis of this compound in complex biological matrices is essential for pharmacokinetic and metabolic studies. The development of robust and sensitive analytical methods, particularly those based on chromatography coupled with mass spectrometry, is critical for accurately determining its concentration in non-human biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary technique for the quantitative determination of compounds in biological fluids due to its high sensitivity and specificity. nih.govresearchgate.net A sensitive and reliable liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) method has been developed for the simultaneous quantification of this compound, its precursor skimmin, and its metabolites 7-hydroxycoumarin (7-HC) and 7-hydroxycoumarin glucuronide (7-HCG) in rat plasma. researchgate.netnih.gov

This methodology employs a Zobax SB C18 column for chromatographic separation, using a gradient mobile phase of water and acetonitrile containing 0.2% formic acid. researchgate.netnih.gov Detection is achieved using an Orbitrap mass spectrometer in targeted-selected-ion-monitoring (t-SIM) mode, which allows for high-resolution and accurate mass measurements, thereby enhancing selectivity. researchgate.net For this compound, detection is performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺ at an m/z of 457.1331. researchgate.netnih.gov The method has been validated according to international guidance, demonstrating excellent linearity within a specific concentration range. nih.gov This approach has been successfully applied to pharmacokinetic studies in rats, providing a robust tool for preclinical research. researchgate.netnih.gov

LC-Orbitrap MS Method Parameters for this compound in Rat Plasma

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Zobax SB C18 (2.1 × 100 mm, 3.5 μm) | researchgate.netnih.gov |

| Mobile Phase | Gradient of water and acetonitrile with 0.2% formic acid | researchgate.netnih.gov |

| Flow Rate | 0.3 mL/min | researchgate.netnih.gov |

| Detection Mode | Targeted-Selected-Ion-Monitoring (t-SIM), Positive Ion | researchgate.netnih.gov |

| Monitored Ion (m/z) | 457.1331 [M+H]⁺ | researchgate.netnih.gov |

| Linearity Range | 5–500 ng/mL | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, is a widely used technique for the quantification of various phytochemicals, including coumarins, in both plant extracts and biological samples. mdpi.comnih.govekb.eg The development of reversed-phase HPLC methods is common for the analysis of furanocoumarins and their glycosides. scispace.comoup.com These methods typically utilize a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. scispace.comoup.com

For the quantitative analysis of this compound and related glycosides in biological matrices like rat plasma, a typical HPLC method would involve protein precipitation to remove larger molecules, followed by chromatographic separation. researchgate.net The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile, run in either an isocratic or gradient elution mode to achieve optimal separation. scispace.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the coumarin scaffold exhibits maximum absorbance. nih.gov The method's validation would include establishing linearity, precision, accuracy, and the lower limit of quantification (LLOQ) to ensure reliable results for pharmacokinetic applications. researchgate.net

Representative HPLC Method Parameters for Coumarin Glycosides

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 150 × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Water (acidified) : Acetonitrile | scispace.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | scispace.comresearchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.netnih.gov |

| Detection | UV Spectrophotometry | nih.gov |

| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) | researchgate.net |

Spatial Distribution Analysis of this compound in Plant Tissues (e.g., Mass Spectrometry Imaging)

Understanding the precise location of secondary metabolites within plant tissues is crucial for elucidating their biosynthesis, storage, and ecological roles. nih.gov Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of biomolecules directly from tissue sections without the need for extraction or labeling. researchgate.netnih.gov Matrix-assisted laser desorption/ionization (MALDI) is a commonly used MSI technique for analyzing a wide range of plant metabolites. researchgate.netiastate.edu

MALDI-MSI has been successfully applied to map the distribution of coumarins in the roots of Angelica dahurica. researchgate.netnih.gov In these studies, tissue sections are coated with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs laser energy, facilitating the desorption and ionization of analytes. researchgate.net By rastering a laser across the tissue surface and collecting a mass spectrum at each point, a two-dimensional ion map is generated, revealing the localization of specific compounds. researchgate.net Research on A. dahurica has shown that coumarins are not uniformly distributed; they are concentrated in specific tissues such as the periderm, cortex, and phloem in the primary root, and primarily in the phloem of lateral roots. researchgate.netnih.gov

This analytical approach can be directly applied to investigate the spatial distribution of this compound in its source plants. By analyzing thin sections of various plant organs (leaves, stems, roots), MALDI-MSI could pinpoint the specific cell types or tissue regions where this compound is synthesized or accumulates. Such information provides critical insights into the compound's physiological function and metabolic pathways within the plant. rsc.org

Synthesis and Derivatization Studies of Apiosylskimmin and Analogs

Chemical Synthesis Approaches for Apiosylskimmin and its Core Coumarin (B35378) Structure

The chemical synthesis of this compound is a complex undertaking that involves two primary stages: the formation of the coumarin core, umbelliferone (B1683723) (7-hydroxycoumarin), and the subsequent attachment of the specific apiosyl-glucose disaccharide chain.

The synthesis of the umbelliferone core can be achieved through several classic organic reactions. These methods provide versatile routes to the fundamental benzopyranone structure.

Established Methods for Coumarin Core Synthesis

| Synthesis Method | Description | Key Reactants |

|---|---|---|

| Pechmann Condensation | This is a widely used method involving the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For umbelliferone, resorcinol (B1680541) is reacted with formylacetic acid or a suitable equivalent. researchgate.net | Phenols, β-Ketoesters |

| Perkin Reaction | The first described method for coumarin synthesis, this reaction involves heating the sodium salt of a salicylaldehyde (B1680747) with an acetic anhydride. mdpi.com | Salicylaldehydes, Acetic Anhydrides |

| Knoevenagel Condensation | This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, often catalyzed by a weak base like piperidine. mdpi.com | Salicylaldehydes, Active Methylene Compounds |

| Wittig Reaction | This reaction can be adapted to form the α,β-unsaturated ester system characteristic of coumarins. mdpi.com | Phosphorus Ylides, Aldehydes/Ketones |

| C-H Bond Activation | Modern organometallic approaches focus on the direct activation and functionalization of C-H bonds to form the heterocyclic ring, offering high atom economy. mdpi.com | Phenols, Alkynes/Alkenes |

The second and more challenging stage is the stereoselective glycosylation of the umbelliferone core to attach the disaccharide. The synthesis of adicardin (B25486) (an alternative name for this compound) has been reported, marking a significant achievement in this area. researchgate.net General strategies for O-glycosylation of coumarins often employ glycosyl donors like glycosyl imidates, bromides, or acetates. For instance, a successful method for glycosylating coumarin acceptors like 4-methylumbelliferone (B1674119) utilizes glycosyl imidate donors activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). rsc.org This approach allows for the formation of the glycosidic bond under controlled conditions. rsc.org The synthesis of this compound would require a sequential or block-glycosylation strategy, first attaching a protected glucose moiety to the 7-hydroxyl group of umbelliferone to form skimmin (B192402), followed by the attachment of the apiose sugar to the glucose unit.

Biosynthetic Engineering for this compound Production

Biosynthetic engineering offers a promising alternative to chemical synthesis for producing complex natural products like this compound. This approach involves harnessing and optimizing the natural biosynthetic pathways in microbial or plant systems.

The biosynthesis of this compound begins with the general phenylpropanoid pathway. frontiersin.orgmdpi.com

Formation of the Coumarin Core (Umbelliferone): The pathway starts with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) converts it to p-coumaroyl-CoA. frontiersin.org A key branching step is the ortho-hydroxylation of the cinnamate (B1238496) precursor, catalyzed by a Feruloyl-CoA 6'-hydroxylase (F6’H), which is followed by spontaneous or enzyme-catalyzed lactonization to form the umbelliferone ring. peerj.com

Glycosylation: This is a crucial modification step that enhances the solubility and stability of coumarins. frontiersin.orgfrontiersin.org The process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar nucleotide (e.g., UDP-glucose) to the coumarin aglycone. peerj.commdpi.com For this compound, this is a two-step process:

A UGT first attaches glucose to the 7-hydroxyl group of umbelliferone, producing skimmin.

A second, specific UGT then attaches apiose to the glucose of skimmin, completing the formation of this compound. nih.gov

Metabolic engineering aims to introduce and optimize these pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). frontiersin.orgnih.gov Strategies include:

Pathway Introduction: Expressing all the necessary plant-derived genes (PAL, C4H, F6’H, and the specific UGTs) in the microbial host.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of precursors like L-phenylalanine and the required UDP-sugars (UDP-glucose and UDP-apiose). d-nb.info

Enzyme Engineering: Modifying the UGTs themselves to improve their activity, stability, or substrate specificity, for instance, by creating chimeric enzymes. nih.govnih.gov

Co-culture Systems: Dividing the long biosynthetic pathway between two or more different microbial strains to reduce the metabolic burden on a single host and prevent the formation of unwanted byproducts. frontiersin.orgnih.gov

By applying these principles, it is feasible to construct a microbial cell factory for the de novo production of this compound from simple carbon sources.

Development and Characterization of this compound Derivatives and Analogs

The study of this compound's derivatives and analogs includes both naturally occurring related compounds and synthetic variations designed to explore their chemical and biological properties.

Naturally, plants produce a variety of related coumarin structures. For example, in studies of Angelica gigas, both this compound and its isomer, isothis compound , were isolated and characterized. nih.gov The plant Phlojodicarpus sibiricus has been found to contain this compound alongside a diverse array of other coumarin derivatives, particularly khellactone (B107364) esters and glucosides. mdpi.com

Naturally Occurring Coumarins Isolated Alongside this compound

| Compound Name | Plant Source | Structural Class |

|---|---|---|

| Isothis compound | Angelica gigas | Coumarin Glycoside |

| Skimmin | Angelica gigas | Coumarin Glycoside |

| Nodakenin | Angelica gigas | Dihydrofuranocoumarin |

| Marmesinin | Angelica gigas | Dihydrofuranocoumarin |

| Dihydrosamidin | Phlojodicarpus sibiricus | Khellactone Ester |

| Praeroside II | Phlojodicarpus sibiricus | Khellactone Glucoside |

Synthetic efforts have focused on modifying the coumarin scaffold to create novel derivatives. While not always direct analogs of this compound, these studies demonstrate the chemical flexibility of the core structure. For example, new coumarin derivatives have been synthesized by linking the core to other chemical moieties, such as 1,2,3-triazoles, using click chemistry. scielo.org.mxnih.gov Other work has focused on creating a variety of coumarin glycosides with different sugar units to investigate how glycosylation affects the molecule's properties. rsc.org The development of such analogs is crucial for conducting detailed structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies of this compound and Related Coumarins

Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure influences its biological activity. For this compound and related coumarins, SAR studies have revealed key features that govern their effects.

A pivotal finding comes from a study on coumarins from Angelica gigas for neuroprotective activity. While this compound and isothis compound were isolated, they did not show significant activity in the assay. Instead, the neuroprotective effects were attributed to dihydrofuranocoumarins like marmesinin and nodakenin. nih.gov The study concluded that lipophilicity and the presence of a furan (B31954) or dihydropyran ring at the C-6 position of the coumarin were critical for this specific activity, suggesting that the large, polar apiosyl-glucose sugar moiety of this compound is detrimental to its neuroprotective potential. nih.gov

In another study on vasorelaxant activity, various khellactone-type coumarins were evaluated alongside this compound. The results indicated that the activity was highly dependent on the nature of the acyl groups on the khellactone core, again highlighting the importance of the aglycone structure for specific biological functions. jst.go.jp

Broader SAR studies on the coumarin class provide additional context:

For anti-inflammatory (COX-2 inhibition) activity: The presence of an electron-withdrawing group at the 7-position (where the glycoside is attached in this compound) has been shown to enhance selectivity for the COX-2 enzyme. uclan.ac.ukresearchgate.net

The Role of Glycosylation: The attachment of sugar moieties (glycosylation) is a major determinant of a coumarin's properties. Glycosylation generally increases water solubility, metabolic stability, and bioavailability. frontiersin.orgmdpi.com This modification can either activate, deactivate, or modulate the intrinsic activity of the parent aglycone (umbelliferone). Therefore, while the sugar portion of this compound may hinder its ability to cross the blood-brain barrier for neuroprotective action, it may be essential for its solubility and absorption for other activities, such as its reported effects in models of chronic renal failure.

Summary of SAR Findings for Coumarins

| Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|

| Neuroprotection | Dihydrofuran or furan ring at C-6; Increased lipophilicity | Large polar glycosidic groups (as in this compound) | nih.gov |

| Vasorelaxation | Specific acyl groups on khellactone-type coumarin core | (Not specified for this compound) | jst.go.jp |

| COX-2 Inhibition | Electron-withdrawing group at C-7; Oxygen in the scaffold | Electron-donating groups at C-7 | uclan.ac.ukresearchgate.net |

These studies collectively indicate that the biological activity of this compound is a complex interplay between its umbelliferone core and its substantial disaccharide side chain.

Future Research Directions and Translational Perspectives for Apiosylskimmin

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of the core coumarin (B35378) structure, derived from the shikimate pathway via cinnamic acid, is relatively well-understood. However, the specific enzymatic steps leading to the formation of apiosylskimmin remain largely uncharacterized. This compound is a diglycoside of umbelliferone (B1683723) (7-hydroxycoumarin), featuring a glucose molecule and an apiose molecule. Future research should focus on identifying and characterizing the specific glycosyltransferases (GTs) involved in its synthesis.

Key research questions include:

Sequential Glycosylation: What is the precise sequence of glycosylation? Is umbelliferone first glucosylated to form skimmin (B192402), which is then subsequently apiosylated? Or does a different mechanism exist?

Enzyme Identification: The identification of the specific UDP-glucosyltransferase (UGT) that attaches glucose to umbelliferone and the UDP-apiosyltransferase that adds the apiose moiety is critical. While enzymes for related coumarins, such as feruloyl-CoA 6'-hydroxylase 1 (F6'H1) in scopoletin (B1681571) biosynthesis, have been identified, the enzymes for this compound are unknown.

Gene Clustering: In some plants, genes for self-defense compound pathways are found in clusters. nih.gov Genomic and transcriptomic analyses of plants rich in this compound, such as Pleiospermium alatum or Hydrangea paniculata, could reveal gene clusters encoding the necessary biosynthetic enzymes. arizona.edunih.gov

Precursor Analysis: Studies have detected osthenol, a precursor for other complex coumarins, in plants that also produce this compound, suggesting a potential branch point in the pathway that warrants investigation. researchgate.net

Elucidating this pathway would not only enhance fundamental knowledge of plant biochemistry but could also enable the heterologous production of this compound in microbial systems, providing a sustainable source for future pharmacological studies.

Deeper Elucidation of Molecular Interaction Networks

The precise molecular targets of this compound are largely unknown, as most studies have been conducted on plant extracts containing a mixture of compounds. researchgate.net Future research must focus on using pure this compound to delineate its specific molecular interactions and mechanisms of action.

Initial studies on related compounds and extracts provide a starting point. For instance, skimmin, the monoglucoside precursor, has been suggested to modulate the AKT-mTOR and NF-κB signaling pathways. researchgate.net Extracts of Hydrangea paniculata, which are rich in this compound, have shown anti-inflammatory, antioxidant (via Nrf2 pathway), and anti-fibrotic (via inhibition of smad3 phosphorylation) effects in preclinical models of kidney disease. nih.govresearchgate.net

Future research should employ a systems biology approach to build a comprehensive interaction network:

Target Identification: Techniques like affinity purification-mass spectrometry, thermal proteome profiling, and yeast two-hybrid screening can identify direct protein binding partners of this compound.

Pathway Analysis: Once targets are identified, their roles in signaling pathways can be investigated. Based on data from related coumarins, key pathways to investigate include those related to inflammation (TNF, PTGS2/COX-2), cell growth and survival (PI3K-Akt), and fibrosis (TGF-β/Smad). researchgate.netnih.govresearchgate.net

Network Pharmacology: Computational approaches, such as network pharmacology, can predict potential targets and pathways by integrating data from chemical structures, known drug-target interactions, and disease-related gene networks. nih.gov This can help prioritize experimental validation.

Metabolite Activity: Research indicates that gut microbiota can metabolize this compound into smaller, potentially more bioactive molecules like 7-hydroxycoumarin (umbelliferone). nih.gov Understanding the bioactivity of these metabolites is crucial, as the therapeutic effects observed in vivo may result from a bidirectional interaction between the parent compound, its metabolites, and the gut microbiome. nih.gov

Advancements in Analytical Techniques for Trace Analysis

Detecting and quantifying this compound, especially in complex biological matrices like plasma or tissue, requires highly sensitive and specific analytical methods. While standard HPLC is useful, future research will depend on more advanced techniques for trace analysis.

Recent progress has been made with the use of high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). mdpi.com

UPLC-MS/MS: Methods using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offer superior resolution, sensitivity, and speed for analyzing this compound and its metabolites in plant extracts and biological fluids. researchgate.netresearchgate.net

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the visualization of the spatial distribution of this compound within plant tissues. nih.gov This can provide insights into its physiological role in the plant and identify tissues with high concentrations for extraction.

Novel Quantification Methods: For accurate quantification, especially when pure standards are scarce, advanced methods can be applied. For example, quantitative Nuclear Magnetic Resonance (1H-qNMR) can be used in combination with HPLC to determine molar concentrations without a direct reference standard for the compound of interest. researchgate.net

AI and Machine Learning: The vast datasets generated by modern analytical techniques, particularly LC-MS, are complex. Applying neural networks and other machine learning algorithms can help to process these raw data, improve peak detection, and classify samples, potentially identifying trace amounts of this compound in complex mixtures that might otherwise be missed. nih.gov

These advanced methods will be indispensable for pharmacokinetic studies, enabling the precise tracking of this compound and its metabolites in vivo and correlating their concentrations with pharmacological effects.

Potential as a Lead Compound for Novel Therapeutic Development (focus on pre-clinical mechanisms)

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. researchgate.net Based on the preclinical bioactivities of extracts in which it is a major component, this compound represents a promising lead compound for several therapeutic areas.

Chronic Kidney Disease (CKD): Extracts from Hydrangea paniculata have shown significant protective effects in animal models of membranous nephritis and lupus nephritis. nih.govresearchgate.net The proposed mechanisms include the inhibition of complement activation, reduction of inflammation via the NF-κB pathway, and attenuation of renal fibrosis by blocking the TGFβ1-smad3 signaling pathway. nih.govresearchgate.net this compound, as a key constituent, is a logical starting point for developing novel drugs for these conditions.

Inflammatory Disorders: Coumarins as a class are known to possess anti-inflammatory properties, with some inhibiting cyclo-oxygenase (COX) enzymes and the production of pro-inflammatory cytokines. uclan.ac.uk This suggests a potential application for this compound in treating chronic inflammatory conditions like osteoarthritis.

Gastroprotection and Oncology: Some preclinical studies on plant extracts containing this compound have reported gastroprotective and anti-cancer activities. ijraset.com

The translational path for this compound would involve several key preclinical stages:

Isolation and In Vitro Validation: Pure this compound must be isolated in sufficient quantities to validate the activities observed with extracts in relevant cell-based assays.

Structure-Activity Relationship (SAR) Studies: The this compound molecule can be systematically modified to determine which parts of its structure are essential for activity. This involves synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

In Silico Modeling: Computational tools can be used to model the interaction of this compound with its putative protein targets, guiding the rational design of more effective derivatives. arxiv.org

In Vivo Efficacy and Mechanism Confirmation: The most promising analogues would then be tested in animal models of disease to confirm their therapeutic efficacy and further elucidate their mechanisms of action.

By pursuing these research avenues, the scientific community can fully explore the therapeutic potential of this compound, possibly translating this natural product into a next-generation therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Apiosylskimmin from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as HPLC or column chromatography with silica gel. Fraction collection is monitored via TLC, and purity is confirmed using melting point analysis and HPLC-UV. For reproducibility, document solvent ratios, temperature, and pressure conditions .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for elucidating carbon-hydrogen frameworks. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How can researchers establish baseline purity criteria for this compound in experimental workflows?

- Methodological Answer : Use a combination of HPLC (≥95% purity threshold), elemental analysis (C, H, N content within 0.4% of theoretical values), and Karl Fischer titration for moisture content. Document batch-to-batch variability and validate against certified reference materials if available .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing artifacts in this compound synthesis?

- Methodological Answer : Employ control experiments (e.g., reaction without catalysts) to identify side products. Use inert atmospheres (N₂/Ar) to prevent oxidation. Optimize reaction kinetics via time-course studies and quench tests. Validate synthetic pathways using isotopic labeling or tandem MS for intermediate tracking .

Q. How can contradictory data between theoretical and experimental spectral results for this compound be resolved?

- Methodological Answer : Reconcile discrepancies by:

- Re-examining sample preparation (e.g., solvent polarity effects on NMR shifts).

- Comparing computational models (DFT, molecular dynamics) with experimental conditions.

- Validating via independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Q. What strategies improve the reproducibility of this compound’s bioactivity assays?

- Methodological Answer : Standardize cell lines/populations, solvent controls (e.g., DMSO concentration ≤0.1%), and assay parameters (pH, temperature). Include positive/negative controls in each plate. Use blinded data analysis to reduce bias. Report IC₅₀ values with 95% confidence intervals .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in this compound’s reported pharmacokinetic properties?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., administration routes, species differences). Validate methods using spike-and-recovery experiments in biological matrices. Apply statistical models (ANOVA, Bland-Altman plots) to assess inter-lab variability .

Q. What frameworks guide the prioritization of conflicting hypotheses about this compound’s mechanism of action?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study boundaries. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Leverage pathway enrichment analysis (e.g., KEGG, GO) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.